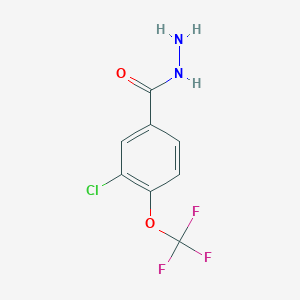
3-Chloro-4-(trifluoromethoxy)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(trifluoromethoxy)benzohydrazide is an organic compound with the molecular formula C8H6ClF3N2O2 It is a derivative of benzohydrazide, characterized by the presence of a chloro group at the third position and a trifluoromethoxy group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethoxy)benzohydrazide typically involves the reaction of 3-Chloro-4-(trifluoromethoxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding benzoyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-(trifluoromethoxy)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzohydrazide involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups enhance its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects.
類似化合物との比較
- 3-Chloro-4-(trifluoromethoxy)benzoic acid
- 3-Chloro-4-(trifluoromethoxy)benzylamine
- 4-Chlorobenzhydrazide
Comparison: 3-Chloro-4-(trifluoromethoxy)benzohydrazide is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and potential for diverse applications in research and industry.
生物活性
3-Chloro-4-(trifluoromethoxy)benzohydrazide is an organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of a chloro and a trifluoromethoxy group, enhances its reactivity and biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H6ClF3N2O2
- Molecular Weight : 254.59 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC(=C(C=C1C(=O)NN)Cl)OC(F)(F)F
The biological activity of this compound is attributed to its interaction with specific molecular targets. The chloro and trifluoromethoxy groups increase its binding affinity to various enzymes and receptors, allowing it to inhibit or activate specific biochemical pathways. This compound has been studied for its potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on hydrazones derived from this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like kanamycin B .
| Bacterial Strain | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 7.5 |
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 10.0 |
| Bacillus subtilis | 20.0 |
Enzyme Inhibition
The compound has been evaluated as an inhibitor of cholinesterase enzymes, which are critical in neurobiology. In vitro studies using Ellman's method revealed that hydrazones derived from this compound showed dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 46.8 - 137.7 |
| Butyrylcholinesterase | 19.1 - 881.1 |
Case Studies
- Inhibition Studies : A study on the hydrazone derivatives demonstrated that the introduction of electron-withdrawing groups significantly enhanced the inhibitory potency against AChE, suggesting a structure-activity relationship that can be exploited for drug design .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of these compounds on various cancer cell lines, indicating that certain derivatives exhibited selective cytotoxicity without affecting normal eukaryotic cells, highlighting their potential as anticancer agents .
特性
分子式 |
C8H6ClF3N2O2 |
|---|---|
分子量 |
254.59 g/mol |
IUPAC名 |
3-chloro-4-(trifluoromethoxy)benzohydrazide |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-3-4(7(15)14-13)1-2-6(5)16-8(10,11)12/h1-3H,13H2,(H,14,15) |
InChIキー |
PZIFEARPMBBIMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)NN)Cl)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















